(6-Methyl-1H-indol-2-yl)methanol
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Overview
Description
(6-Methyl-1H-indol-2-yl)methanol: is an organic compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methyl group at the 6th position and a hydroxymethyl group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-1H-indol-2-yl)methanol typically involves the reaction of 6-methylindole with formaldehyde under acidic or basic conditions. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the indole ring acts as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Methyl-1H-indol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 6-methyl-1H-indole-2-carboxylic acid.
Reduction: Formation of 6-methyl-1H-indol-2-ylmethane.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: (6-Methyl-1H-indol-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules.
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It is also used in the development of fluorescent probes and sensors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of (6-Methyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (3-Methyl-1H-indol-2-yl)methanol
- (5-Methyl-1H-indol-2-yl)methanol
- (4-(Benzyloxy)-6-methyl-1H-indol-2-yl)methanol
Comparison: Compared to its analogs, (6-Methyl-1H-indol-2-yl)methanol exhibits unique properties due to the position of the methyl and hydroxymethyl groups on the indole ring. This positional difference can significantly impact the compound’s reactivity, biological activity, and overall chemical behavior. For instance, the presence of the methyl group at the 6th position may enhance the compound’s stability and alter its interaction with biological targets .
Properties
IUPAC Name |
(6-methyl-1H-indol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-8-5-9(6-12)11-10(8)4-7/h2-5,11-12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZWYNQNVDYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856836 |
Source
|
Record name | (6-Methyl-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56813-19-5 |
Source
|
Record name | (6-Methyl-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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